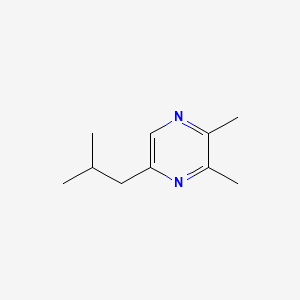

5-Isobutyl-2,3-diméthylpyrazine

Vue d'ensemble

Description

5-Isobutyl-2,3-dimethylpyrazine, also known as 5-Isobutyl-2,3-dimethylpyrazine, is a useful research compound. Its molecular formula is C10H16N2 and its molecular weight is 164.25 g/mol. The purity is usually 95%.

The exact mass of the compound 5-Isobutyl-2,3-dimethylpyrazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Isobutyl-2,3-dimethylpyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Isobutyl-2,3-dimethylpyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Industrie des arômes et des parfums

5-Isobutyl-2,3-diméthylpyrazine: est utilisé dans l'industrie des arômes et des parfums en raison de ses propriétés organoleptiques distinctives. Il confère une essence verte et feuillue qui peut être utilisée pour rehausser le profil sensoriel de divers produits. Son application va des parfums aux arômes alimentaires, où il contribue à la complexité et à la profondeur des arômes .

Développement de répulsifs contre les insectes

La recherche a montré que certains dérivés de la pyrazine, dont le This compound, présentent un potentiel en tant que répulsifs contre les insectes. Ces composés peuvent être formulés dans des produits qui protègent contre les maladies transmises par les vecteurs en repoussant les insectes tels que les moustiques et les tiques .

Études d'interaction microbienne

This compound: est étudié pour son rôle dans les interactions microbiennes. Il s'agit de l'un des composés organiques volatils (COV) qui assurent la communication entre les micro-organismes. Comprendre ces interactions peut conduire au développement de nouveaux antibiotiques et agents de lutte biologique .

Décontamination industrielle

Ce composé a été identifié comme un agent efficace dans les procédés de décontamination industrielle. Il peut réduire la viabilité cellulaire des contaminants eucaryotes courants dans les cultures de microalgues, offrant une alternative potentielle aux décontaminants chimiques conventionnels .

Conservation des aliments

Les propriétés antimicrobiennes du This compound en font un candidat pour une utilisation dans la conservation des aliments. Il pourrait servir de conservateur naturel, prolongeant la durée de conservation des produits périssables tout en maintenant leur sécurité et leur qualité .

Sécurité des produits carnés transformés

Dans le contexte des produits carnés transformés, le This compound a été évalué pour sa capacité à diminuer les contaminations microbiennes. Cette application pourrait améliorer la sécurité et la longévité des produits carnés, réduisant le risque de maladies d'origine alimentaire .

Bio-fumigation

En raison de sa nature volatile, le This compound peut être utilisé dans les pratiques de bio-fumigation. Il peut aider à gérer les maladies et les ravageurs du sol dans les milieux agricoles, offrant une alternative écologique aux pesticides synthétiques .

Gestion du microbiome

L'influence du composé sur les communautés microbiennes le rend utile pour la gestion du microbiome. Il peut être appliqué pour manipuler le microbiote dans divers environnements, tels que les sols agricoles ou les intestins humains et animaux, afin de promouvoir la santé et la résistance aux maladies .

Mécanisme D'action

Target of Action

5-Isobutyl-2,3-dimethylpyrazine is a fragrant molecule that naturally occurs in different vegetables, fruits, roasted nuts, and meat . It has been found to have antimicrobial properties, with its primary targets being meat-associated bacterial contaminants . These include isolates assigned to Carnobacteriaceae , Enterobacteriaceae , Listeriaceae , and Moraxellaceae .

Mode of Action

The compound interacts with these bacterial targets, inhibiting their growth and proliferation . The effect is more pronounced when the contaminants are exposed to higher concentrations of 5-isobutyl-2,3-dimethylpyrazine .

Biochemical Pathways

It is known that the compound’s antimicrobial activity results in substantial reductions in bacterial cell counts .

Pharmacokinetics

Its impact on bioavailability is evident in its effectiveness as an antimicrobial agent .

Result of Action

The primary result of the action of 5-isobutyl-2,3-dimethylpyrazine is a significant reduction in bacterial contamination. In pilot tests, treatments of pyrazine-susceptible isolates resulted in 4-log reductions in bacterial cell counts .

Action Environment

The efficacy of 5-isobutyl-2,3-dimethylpyrazine can be influenced by environmental factors. For instance, in a small-scale application with processed chicken meat, it was demonstrated that the antimicrobial effects of the compound can be improved by additionally lowering the water activity on the meat surface when maltodextrin is used as a carrier substance . This suggests that the compound’s action, efficacy, and stability can be optimized under certain environmental conditions.

Safety and Hazards

This compound is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed and can cause harm if it comes into contact with the eyes . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .

Analyse Biochimique

Biochemical Properties

5-Isobutyl-2,3-dimethylpyrazine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with cytochrome P450 enzymes suggests that 5-Isobutyl-2,3-dimethylpyrazine may influence the metabolic pathways of other compounds by either inhibiting or inducing these enzymes. Additionally, this compound has been shown to affect membrane fluidity in vascular smooth muscles, indicating its potential role in modulating cellular functions .

Cellular Effects

The effects of 5-Isobutyl-2,3-dimethylpyrazine on various types of cells and cellular processes are diverse. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Isobutyl-2,3-dimethylpyrazine can inhibit the expression of cytochrome P450 enzymes, which are involved in the detoxification of xenobiotics and the metabolism of endogenous compounds . This inhibition can lead to altered cellular metabolism and changes in the levels of various metabolites. Furthermore, the compound’s impact on membrane fluidity suggests that it may affect cell signaling pathways by altering the physical properties of cell membranes .

Molecular Mechanism

The molecular mechanism of action of 5-Isobutyl-2,3-dimethylpyrazine involves its interactions with various biomolecules. One of the key interactions is with cytochrome P450 enzymes, where it can act as an inhibitor or inducer . This interaction can lead to changes in the enzyme’s activity, affecting the metabolism of other compounds. Additionally, 5-Isobutyl-2,3-dimethylpyrazine has been shown to bind to specific receptors on cell membranes, influencing cell signaling pathways and gene expression . These binding interactions can result in the modulation of various cellular processes, including the activation or inhibition of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Isobutyl-2,3-dimethylpyrazine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to high concentrations of 5-Isobutyl-2,3-dimethylpyrazine can lead to changes in cellular function, including alterations in gene expression and metabolic pathways . These long-term effects are important for understanding the potential risks and benefits of using this compound in various applications.

Dosage Effects in Animal Models

The effects of 5-Isobutyl-2,3-dimethylpyrazine vary with different dosages in animal models. At low dosages, the compound has been shown to have minimal toxic effects and can be used safely in various applications . At higher dosages, 5-Isobutyl-2,3-dimethylpyrazine can exhibit toxic effects, including alterations in liver function and changes in metabolic pathways . These dosage-dependent effects highlight the importance of careful dosage regulation when using this compound in animal studies and potential therapeutic applications.

Metabolic Pathways

5-Isobutyl-2,3-dimethylpyrazine is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of various endogenous and exogenous compounds, including drugs and toxins. The interaction of 5-Isobutyl-2,3-dimethylpyrazine with cytochrome P450 enzymes can lead to changes in metabolic flux and the levels of specific metabolites . Additionally, the compound can be metabolized through hydroxylation and conjugation with glucuronic acid, facilitating its excretion from the body .

Transport and Distribution

The transport and distribution of 5-Isobutyl-2,3-dimethylpyrazine within cells and tissues involve specific transporters and binding proteins . The compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms. Once inside the cells, 5-Isobutyl-2,3-dimethylpyrazine can bind to specific proteins, influencing its localization and accumulation within different cellular compartments . These interactions are crucial for understanding the compound’s bioavailability and its potential effects on cellular function.

Subcellular Localization

The subcellular localization of 5-Isobutyl-2,3-dimethylpyrazine is influenced by its chemical properties and interactions with cellular components . The compound can be localized to specific compartments within the cell, such as the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Additionally, post-translational modifications and targeting signals can direct 5-Isobutyl-2,3-dimethylpyrazine to specific organelles, influencing its activity and function within the cell . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

2,3-dimethyl-5-(2-methylpropyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-7(2)5-10-6-11-8(3)9(4)12-10/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPAYBTQBMQPWCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N=C1C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335949 | |

| Record name | 5-Isobutyl-2,3-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54410-83-2 | |

| Record name | 5-Isobutyl-2,3-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54410-83-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

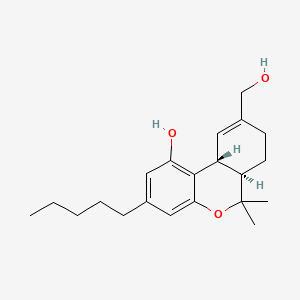

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-hydroxyethyl-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]sulfamoyl]benzoic acid ethyl ester](/img/structure/B1215827.png)

![N-(2-furanylmethyl)-1-(phenylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1215828.png)

![2-(2,5-Dimethoxyphenyl)-5-[4-(4-methoxyphenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1215829.png)